molecular formula C16H27ClN2O2 B4162815 1-[4-[3-[2-(Dimethylamino)ethylamino]propoxy]phenyl]propan-1-one;hydrochloride

1-[4-[3-[2-(Dimethylamino)ethylamino]propoxy]phenyl]propan-1-one;hydrochloride

Cat. No.: B4162815
M. Wt: 314.8 g/mol
InChI Key: APVJEZFLFYGTRZ-UHFFFAOYSA-N
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Description

1-[4-[3-[2-(Dimethylamino)ethylamino]propoxy]phenyl]propan-1-one;hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group, an ethylamino group, and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[3-[2-(Dimethylamino)ethylamino]propoxy]phenyl]propan-1-one;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Propoxyphenyl Intermediate: This step involves the reaction of a phenol derivative with a propyl halide under basic conditions to form the propoxyphenyl intermediate.

    Introduction of the Amino Groups: The propoxyphenyl intermediate is then reacted with a dimethylaminoethylamine under controlled conditions to introduce the dimethylamino and ethylamino groups.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with a suitable reagent to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-[3-[2-(Dimethylamino)ethylamino]propoxy]phenyl]propan-1-one;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides, thiols, or amines under appropriate conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-[4-[3-[2-(Dimethylamino)ethylamino]propoxy]phenyl]propan-1-one;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-[3-[2-(Dimethylamino)ethylamino]propoxy]phenyl]propan-1-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(3-{[2-(dimethylamino)ethyl]amino}propoxy)phenyl]-1-propanone: The non-hydrochloride form of the compound.

    1-[4-(3-{[2-(dimethylamino)ethyl]amino}propoxy)phenyl]-1-butanone: A similar compound with a butanone group instead of a propanone group.

    1-[4-(3-{[2-(dimethylamino)ethyl]amino}propoxy)phenyl]-1-pentanone: A similar compound with a pentanone group instead of a propanone group.

Uniqueness

1-[4-[3-[2-(Dimethylamino)ethylamino]propoxy]phenyl]propan-1-one;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

1-[4-[3-[2-(dimethylamino)ethylamino]propoxy]phenyl]propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.ClH/c1-4-16(19)14-6-8-15(9-7-14)20-13-5-10-17-11-12-18(2)3;/h6-9,17H,4-5,10-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVJEZFLFYGTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCCCNCCN(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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